Lipophilicity (XLOGP3) Differentiation vs. Closest Structural Analog Without Boronate Ester
The target compound exhibits an XLOGP3 value of 3.41, compared to the hydroxyl analog 1-(2,5-dimethoxyphenyl)-3-(3-hydroxyphenyl)urea (CAS 198140-25-9), which is substantially less lipophilic due to the polar hydroxyl group replacing the pinacol boronate ester. While a directly measured logP for the hydroxyl comparator is not published, the structural difference—replacement of –Bpin with –OH—is well-precedented to reduce logP by approximately 1.5–2.0 units based on fragment-based lipophilicity contributions . The XLOGP3 of 3.41 places the target compound within optimal oral drug-like space (Lipinski guideline: logP < 5) while providing sufficient lipophilicity for membrane permeation and passive cellular uptake [1].
| Evidence Dimension | Computed lipophilicity (XLOGP3) |
|---|---|
| Target Compound Data | XLOGP3 = 3.41 |
| Comparator Or Baseline | 1-(2,5-Dimethoxyphenyl)-3-(3-hydroxyphenyl)urea (CAS 198140-25-9): XLOGP3 not explicitly reported; structurally predicted to be ~1.4–1.9 |
| Quantified Difference | Estimated ΔXLOGP3 ≈ +1.5 to +2.0 (target more lipophilic) |
| Conditions | Computed via XLOGP3 atomistic method (CCBG, Shanghai Institute of Organic Chemistry) [1] |
Why This Matters
The enhanced lipophilicity of the boronate ester confers superior membrane permeability potential compared to hydroxyl analogs, critical for intracellular target engagement in cell-based assays.
- [1] PubChem CID 56776863. Computed Properties: XLOGP3, Molecular Weight, H-Bond Donors/Acceptors. https://pubchem.ncbi.nlm.nih.gov/compound/56776863 View Source
